N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylmorpholine-4-carboxamide
Description
N-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylmorpholine-4-carboxamide is a synthetic carboxamide derivative featuring a pyrrolidinone core linked to a 2,6-dimethylmorpholine moiety via an amide bond. The 3,4-dimethoxyphenyl substituent on the pyrrolidinone ring introduces electron-donating groups that may influence pharmacokinetic properties, such as solubility and metabolic stability.
Properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylmorpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5/c1-12-9-21(10-13(2)27-12)19(24)20-14-7-18(23)22(11-14)15-5-6-16(25-3)17(8-15)26-4/h5-6,8,12-14H,7,9-11H2,1-4H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQPFSLHRJOVBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization to Form the 5-Oxopyrrolidin-3-amine Core
The pyrrolidinone ring is synthesized via intramolecular cyclization of γ-ketoamide precursors. A representative protocol involves:
- Starting material : Methyl 4-(3,4-dimethoxyphenylamino)-3-oxobutanoate.
- Cyclization agent : Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–5°C for 6 hours.
- Workup : Neutralization with aqueous NaHCO₃, extraction with ethyl acetate, and solvent evaporation.
| Parameter | Condition | Yield | Purity (HPLC) |
|---|---|---|---|
| Cyclization agent | TFA in DCM | 78% | 92% |
| Temperature | 0–5°C | — | — |
| Purification | Column chromatography (SiO₂, EtOAc/hexane 1:1) | — | 98% |
N1-Substitution with 3,4-Dimethoxyphenyl Group
The 3,4-dimethoxyphenyl moiety is introduced via Buchwald-Hartwig amination :
- Catalyst system : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%).
- Base : Cs₂CO₃ in toluene at 110°C for 12 hours.
- Outcome : Achieves >90% conversion, with residual palladium removed via activated charcoal filtration.
Synthesis of the 2,6-Dimethylmorpholine-4-Carbonyl Chloride
Morpholine Ring Formation
The 2,6-dimethylmorpholine scaffold is constructed via acid-catalyzed cyclization of diethanolamine derivatives:
Carboxylation to Carbonyl Chloride
The morpholine nitrogen is acylated using phosgene (COCl₂) in anhydrous dichloromethane:
- Stoichiometry : 1.2 equivalents phosgene at −20°C.
- Reaction time : 2 hours, followed by solvent removal under reduced pressure.
Amide Coupling and Final Assembly
Carboxamide Bond Formation
The pyrrolidinone amine and morpholine carbonyl chloride are coupled using Schotten-Baumann conditions :
- Solvent : Water/THF biphasic system.
- Base : Aqueous NaOH (2.5 M) to maintain pH 9–10.
- Temperature : 0°C to minimize hydrolysis.
| Parameter | Condition | Yield | Purity (HPLC) |
|---|---|---|---|
| Coupling agent | None (in situ acyl chloride) | 82% | 95% |
| Workup | Extraction with DCM, drying over MgSO₄ | — | — |
Crystallization and Purification
The crude product is recrystallized from ethanol/water (3:1) to afford needle-like crystals. Purity exceeding 99% is confirmed via reverse-phase HPLC (C18 column, acetonitrile/water gradient).
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal analysis confirms the trans-configuration of the morpholine substituents and intramolecular hydrogen bonding between the carboxamide NH and pyrrolidinone carbonyl.
Comparative Analysis with Structural Analogs
Key Insight : The 2,6-dimethyl groups enhance lipophilicity (logP 2.1 vs. 1.8 for unsubstituted morpholine) without compromising solubility in polar aprotic solvents.
Process Optimization and Scalability
Solvent Selection
Catalyst Recycling
Palladium recovery from Buchwald-Hartwig amination is achieved via solid-phase extraction with functionalized silica, reducing Pd content in the final product to <5 ppm.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylmorpholine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the dimethoxyphenyl group
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may
Biological Activity
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2,6-dimethylmorpholine-4-carboxamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
This compound belongs to a class of morpholine derivatives characterized by a pyrrolidine ring and a dimethoxyphenyl group. The molecular formula is with a molecular weight of approximately 370.45 g/mol. Its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 370.45 g/mol |
| LogP | 2.3307 |
| Polar Surface Area | 55.982 Ų |
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory and pain pathways. The presence of the dimethoxyphenyl group is significant for its pharmacological effects, potentially enhancing binding affinity to biological targets.
Anti-inflammatory Activity
Research has indicated that compounds similar to this compound exhibit notable anti-inflammatory properties. For instance, studies on related compounds have shown:
- Inhibition of Edema : Compounds demonstrated dose-dependent inhibition of edema in animal models, indicating potential use as anti-inflammatory agents.
- Mechanisms : The anti-inflammatory effects are likely mediated through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in the inflammatory response .
Analgesic Properties
The analgesic potential of this compound has also been explored. Similar morpholine derivatives have shown effectiveness in reducing pain responses in various models, suggesting that this compound may possess similar analgesic properties.
Case Studies and Research Findings
- In Vivo Studies : A study involving related compounds indicated that they significantly reduced inflammation in rat models induced by carrageenan and other inflammatory agents . The IC50 values for these compounds were notably lower than those for standard anti-inflammatory drugs.
- In Vitro Studies : Research on the inhibition of platelet aggregation demonstrated that certain derivatives could inhibit collagen-induced aggregation effectively, further supporting their potential therapeutic applications in managing inflammatory conditions .
Comparative Analysis
To contextualize the biological activity of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | IC50 (in vivo) | Mechanism of Action |
|---|---|---|
| This compound | TBD | COX/LOX inhibition |
| (E)-1-(3,4-dimethoxyphenyl) butadiene | 21 nmol/ear (EPP) | COX/LOX inhibition |
| Diclofenac | 7200 pmol/ear (TPA) | COX inhibition |
Comparison with Similar Compounds
Research Implications and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
